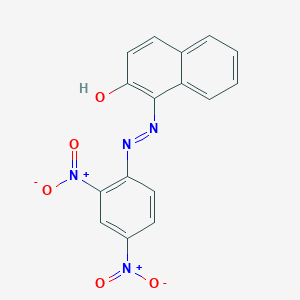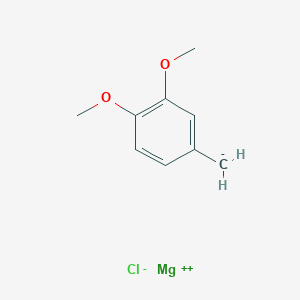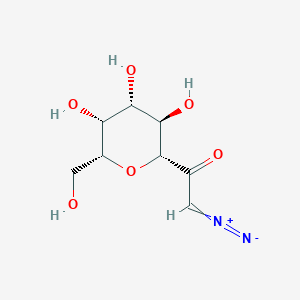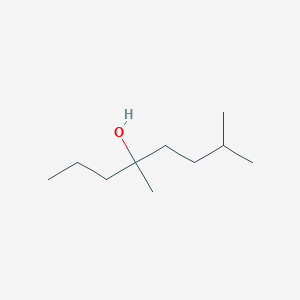
Pigment orange 5
概要
説明
what is 'Pigment orange 5'? this compound is an orange-colored pigment used in printing inks, paints, and plastics. It is a blend of diarylide yellow and quinacridone red pigments that is chemically stable and has good lightfastness. the use of 'this compound' this compound is a synthetic organic pigment used in a variety of industries. It is commonly used in printing inks, paints, and plastics. It is also used to produce bright and vibrant colors in fabrics, cosmetics, and other products. This compound is also used in the manufacturing of construction materials such as bricks and tiles. It is also used in the production of automotive coatings, printing inks, and inks for decorative applications. the chemistry of 'this compound' this compound is an organic compound, also known as C.I. 11741, and is a monoazo pigment. It is an arylide yellow, and is composed of a diazonium salt of benzimidazolone-based arylamide. It is a yellowish orange pigment with excellent lightfastness, and is used as a food dye. It is also used in printing inks, plastics, rubber, and paints. It is insoluble in water and organic solvents, and is stable to heat and light. the biochemical/physical effects of 'this compound' this compound is a synthetic organic pigment used in a variety of applications, including plastics, printing inks, and paints. It is a blend of two diketopyrrolopyrrole pigments, and is known for its high color strength, durability, and resistance to fading. Physically, this compound is a reddish-orange powder. Biochemically, it is composed of carbon, hydrogen, nitrogen, and oxygen. the benefits of 'this compound' this compound is a highly versatile pigment used in a variety of applications. It is a popular choice for artists, manufacturers, and other professionals due to its vivid color, excellent lightfastness, and low toxicity. It is an ideal choice for a variety of uses, including automotive and industrial coatings, printing inks, plastics, and more. This compound is also highly resistant to fading and discoloration, making it a great choice for outdoor use. Additionally, this pigment is non-reactive, making it safe to use in a variety of applications. the related research of 'this compound' 1. Synthesis of this compound from 2-Amino-4-methyl-5-hydroxy-6-sulfo-1,3-naphthalenedisulfonic Acid. 2. Characterization of this compound Using Spectroscopic and Chromatographic Techniques. 3. The Photostability of this compound in Polymer Films. 4. The Use of this compound in Textile Printing. 5. The Role of this compound in Inkjet Printing. 6. The Effect of this compound on the Color of Polymers. 7. The Environmental Impact of this compound. 8. The Health and Safety Considerations of this compound. 9. The Role of this compound in Coatings and Paints.
科学的研究の応用
Food Coloring : Orange pigments from Monascus ruber are used to color rice, meat, sauces, wines, and beers, especially in East Asian countries due to their low solubility in culture media (Vendruscolo et al., 2016).
Citrus Fruit Research : Understanding the pigmentation in citrus fruits like blood oranges aids in researching health-promoting compounds and variety improvement (Chen, 2020).
Environment-Friendly Pigments : A study developed a new orange pigment using TiO2-SnO-ZnO composite, offering a range from yellow to orange-red colors (Kim, U. Kim, & Cho, 2016).
Energy-Saving Materials : An environmentally friendly orange pigment based on hexagonal perovskite-type compounds shows high NIR reflectance, making it an energy-efficient option (Bae et al., 2017).
Health Benefits in Food : Anthocyanin pigments in blood oranges have antioxidant capacity and health-promoting properties, encouraging their consumption as a healthy diet (Rapisarda et al., 2022).
Alternative Colorants : Yellowish-orange pigments are considered safer alternatives to hazardous synthetic pigments in food, pharmaceuticals, cosmetics, and textiles (Arul Aruldass, Dufossé, & Ahmad, 2018).
Photostability in Foods : Orange-red and yellow fungal pigment extracts display enhanced photostability, making them robust alternatives to commercial natural colorants in food and beverage products (Mapari, Meyer, & Thrane, 2009).
Industrial Production : Pigment Orange 5 is an industrially produced azo pigment with a unique crystal structure, significant for various applications (Schmidt et al., 2007).
Age-Related Eye Health : The orange pigment "A2-E" in human eyes may play a role in age-related decline of cell functions (Sakai et al., 1996).
Anti-inflammatory Applications : Certain orange pigments have potential to be developed into foods or drugs for inflammation-associated diseases (Hsu et al., 2013).
Safety and Hazards
Pigment Orange 5 may cause an allergic skin reaction and is suspected of causing genetic defects and cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
将来の方向性
Microbial pigments like Pigment Orange 5 are gaining attention due to their potential applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that future generations may depend more on microbial pigments over synthetic colorants for sustainable livelihood .
作用機序
Target of Action
Permanent Orange, also known as Permatone Orange, Dinitroaniline Red, Dinitroaniline Orange, Permansa Orange, or Pigment Orange 5, is primarily used as a pigment in various applications, including paints and inks . Its primary targets are the materials it is applied to, where it provides coloration. The specific role of Permanent Orange is to impart a vibrant orange color to these materials .
Mode of Action
The interaction of Permanent Orange with its targets is primarily physical rather than biochemical. When applied to a material, the pigment particles are distributed across the surface, reflecting specific wavelengths of light that we perceive as the color orange . The resulting change is the coloration of the material, which can be adjusted based on the concentration of the pigment used .
Biochemical Pathways
As a pigment, Permanent Orange doesn’t directly participate in biochemical pathways within a biological system. In the context of its production, it’s likely synthesized through specific chemical reactions involving precursor molecules . The exact pathways can vary based on the methods and materials used in the pigment’s synthesis.
特性
IUPAC Name |
1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHZKFOUIUMKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029258, DTXSID10859809 | |
| Record name | C.I. Pigment Orange 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(E)-(2,4-Dinitrophenyl)diazenyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Color/Form |
Reddish shade of orange, Strong bright orange, Orange powder ... paste | |
CAS No. |
3468-63-1 | |
| Record name | Fast Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment orange 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment orange 5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Orange 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,4-dinitrophenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINITROANILINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LT0986O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. PIGMENT ORANGE 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
302 °C | |
| Record name | C.I. PIGMENT ORANGE 5 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)



![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)






